1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

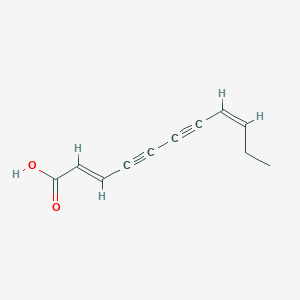

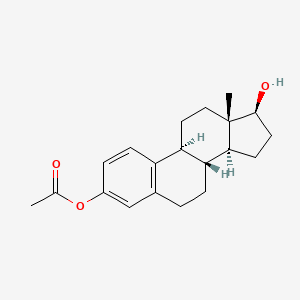

PA(16:0/18:2(9Z, 12Z)), also known as 16:0-18:2-pa or PA(16:0/18:2), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/18:2(9Z, 12Z)) is considered to be a glycerophosphate lipid molecule. PA(16:0/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PA(16:0/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(16:0/18:2(9Z, 12Z)) participates in a number of enzymatic reactions. In particular, PA(16:0/18:2(9Z, 12Z)) can be biosynthesized from lpa(16:0/0:0) and linoleoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:2(9Z, 12Z)) can be converted into CDP-DG(16:0/18:2(9Z, 12Z)) through its interaction with the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:2(9Z, 12Z)) can be biosynthesized from lpa(16:0/0:0) and linoleoyl-CoA; which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:2(9Z, 12Z)) can be converted into CDP-DG(16:0/18:2(9Z, 12Z)); which is mediated by the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:2(9Z, 12Z)) can be biosynthesized from lpa(16:0/0:0) and linoleoyl-CoA through the action of the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(16:0/18:2(9Z, 12Z)) can be converted into CDP-DG(16:0/18:2(9Z, 12Z)); which is catalyzed by the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(16:0/18:2(9Z, 12Z)) is involved in cardiolipin biosynthesis CL(16:0/18:2(9Z, 12Z)/16:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway, cardiolipin biosynthesis CL(16:0/18:2(9Z, 12Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, cardiolipin biosynthesis CL(16:0/18:2(9Z, 12Z)/18:0/18:2(9Z, 12Z)) pathway, and cardiolipin biosynthesis CL(16:0/18:2(9Z, 12Z)/18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. PA(16:0/18:2(9Z, 12Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/22:1(13Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/16:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway.

1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycerol 3-phosphate in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 9Z,12Z-octadecadienoyl (linoleoyl) respectively. It is a conjugate acid of a 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate(2-).

Scientific Research Applications

Serum Metabolomics and Cancer Detection

Serum Metabolomics of Laryngeal Cancer : A study highlighted the role of metabolites such as 1-Palmitoyl-sn-glycero-3-phosphocholine in distinguishing laryngeal cancer patients from healthy individuals, emphasizing their involvement in phospholipids catabolism and various acid metabolisms. The significant difference in the levels of these metabolites between the cancer group and the healthy group shows their potential in facilitating early diagnosis of laryngeal cancer (Zhang et al., 2018).

Immune Regulation and Disease Models

Immune Functions and Disease Models : A study on the effects of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) revealed its significant role in modulating immune functions, including activities of immune cells and cytokine production. PLAG supplementation was observed to lower IL-4 and IL-6 production by peripheral blood mononuclear cells, suggesting its immunomodulatory function that inhibits excessive immune activity, potentially improving conditions of immunological disorders such as atopic and autoimmune diseases (Hwang et al., 2015).

Lipid Metabolism and Cancer

Lipid Metabolism in Ovarian Cancer : Research demonstrated that lysophosphatidylcholine (lysoPC), a product of 1-Palmitoyl-sn-glycero-3-phosphate, has significantly elevated levels in ovarian cancer patients compared to healthy individuals. The altered fatty acid composition of lysoPC in these patients, particularly the higher ratios of palmitoyl-lysoPC/linoleoyl-lysoPC, underscores the importance of understanding lipid metabolism pathways in the context of cancer diagnostics and treatment strategies (Okita et al., 1997).

Metabolic and Cardiovascular Health

Cardiometabolic Risk Reduction : A study evaluated the effects of supervised exercise training on cardiometabolic risk and oxidative stress in individuals with type 2 diabetes mellitus (T2DM). The training led to significant improvements in several health markers, including oxidative stress markers like 1-palmitoyl-2-[5-oxovaleroyl]-sn-glycero-3-phosphorylcholine. This underlines the potential role of exercise in improving cardiovascular health and managing conditions like T2DM (Vinetti et al., 2015).

properties

Product Name |

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphate |

|---|---|

Molecular Formula |

C37H69O8P |

Molecular Weight |

672.9 g/mol |

IUPAC Name |

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C37H69O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3,(H2,40,41,42)/b13-11-,18-17-/t35-/m1/s1 |

InChI Key |

YQMUIZXKIKXZHD-UMKNCJEQSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCC=CCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-nitrophenyl)ethyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate](/img/structure/B1242286.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1242290.png)

![methyl 5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylate](/img/structure/B1242292.png)

![6,21-Dioxo-5,12,15,22,29,32,37,40-octaoxa-1,26-diazahexacyclo[24.8.8.02,11.04,9.016,25.018,23]dotetraconta-2(11),3,7,9,16(25),17,19,23-octaene-7,20-dicarboxylic acid](/img/structure/B1242294.png)

![(1s,2s,3s,5r,6s)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1242295.png)

![5-Methylidenespiro[cyclopentane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-1-one](/img/structure/B1242299.png)

![(5S,8R,9S,10S,12R,13S,14S,17S)-12-hydroxy-17-[(2R)-2-[(1R,3R)-1-hydroxy-3-[(1S,2R)-2-methylcyclopropyl]butyl]oxiran-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242302.png)

![1-Heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]-3-(2,4,6-trifluorophenyl)urea](/img/structure/B1242304.png)